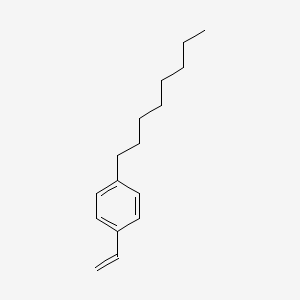

1-Octyl-4-vinylbenzene

概要

説明

Synthesis Analysis

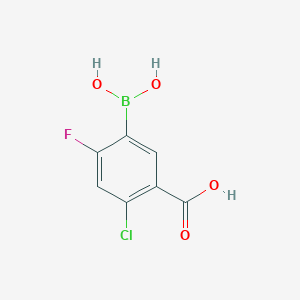

The synthesis of a range of methylated and non-methylated triazacyclododecane derivatives featuring the unsymmetrical incorporation of a 4-vinylbenzene side-arm is reported . The synthesis of 1-Octyl-4-vinylbenzene is typically produced in a laboratory setting through the reaction of benzene and 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride . This is known as a Friedel-Crafts alkylation reaction .Molecular Structure Analysis

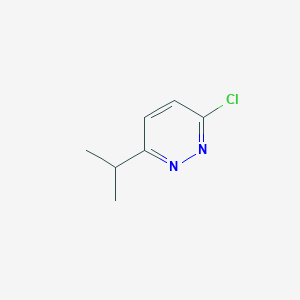

The molecular structure of 1-Octyl-4-vinylbenzene is C16H24. The molecular weight is 216.36 g/mol. The structure of 1-Octyl-4-vinylbenzene involves a long-chain alkyl group (octyl group) attached to a benzene ring .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . The benzylic C-H bonds are weaker than most sp3 hybridized C-H . Because of the weak C-H bonds, benzylic hydrogens can form benzylic halides under radical conditions .Physical And Chemical Properties Analysis

1-Octyl-4-vinylbenzene, in its pure form, is a clear, colorless liquid with a characteristic smell . The compound has a high boiling point, due to the significant molecular interactions that take place within it . Its density is also notable, as it is slightly less than that of water . Given its hydrocarbon nature, 1-Octyl-4-vinylbenzene is practically insoluble in water but highly soluble in organic solvents .科学的研究の応用

Microwave Synthesis in Organic Chemistry

1-Octyl-4-vinylbenzene, as a type of aromatic alkene, plays a role in the microwave synthesis of tertiary phosphine sulfides. This method involves reacting aromatic alkenes with red phosphorus and sulfur under microwave irradiation to yield various phosphine sulfides (Kuimov et al., 2014).

Electrosynthetic Routes in Organic Chemistry

Research on the electrochemical reductions of certain nitrobenzenes demonstrates the production of 1-nitro-2-vinylbenzene as a principal product. This study provides insights into the electrosynthetic routes for compounds related to 1-Octyl-4-vinylbenzene (Du & Peters, 2010).

Anionic Polymerization

The anionic polymerization of divinylbenzene derivatives, including those related to 1-Octyl-4-vinylbenzene, has been explored. These studies have successfully polymerized one of the two vinyl groups in a controlled manner, producing polymers with predictable molecular weights and narrow molecular weight distributions (Tanaka et al., 2013).

Graft Copolymers in Polymer Chemistry

1-Octyl-4-vinylbenzene derivatives have been used in the synthesis of polypropylene-based graft copolymers. These copolymers involve a polypropylene main chain and several functional polymer side chains, demonstrating the versatility of vinylbenzene derivatives in polymer chemistry (Cao et al., 2005).

Chemical Reaction Studies in Organic Chemistry

The behavior of 1-nitro-4-vinylbenzene, closely related to 1-Octyl-4-vinylbenzene, has been studied in OH-induced elimination reactions. Such studies enhance understanding of the reactivity and mechanisms of vinylbenzene derivatives in various chemical environments (Alunni et al., 2006).

Polysquaraines in Materials Science

Research involving the synthesis of polysquaraines using 4-bis[2-(1-methylpyrrol-2-yl)vinyl]-2,5-didodecyloxybenzene, which shares structural similarities with 1-Octyl-4-vinylbenzene, highlights the potential of these compounds in developing novel materials with unique physical and optical properties (Ho et al., 2012).

Self-Assembly in Nanotechnology

The self-assembly of supramolecules consisting of compounds like octyl gallate, related to 1-Octyl-4-vinylbenzene, has been examined. This research is crucial for understanding the self-assembly mechanisms in nanotechnology applications (Bondzic et al., 2004).

Catalysis and Material Science

High surface area polystyrene resin-supported catalysts, which include vinylbenzyl chloride-based resins and divinylbenzene, demonstrate the use of 1-Octyl-4-vinylbenzene derivatives in creating efficient and stable catalysts for chemical reactions (Drake et al., 2004).

作用機序

Target of Action

Like other alkylbenzenes, it likely interacts with various biological molecules due to its aromatic ring structure .

Mode of Action

1-Octyl-4-vinylbenzene, being an alkylbenzene derivative, undergoes reactions at the benzylic position . The mode of action involves electrophilic aromatic substitution . The general mechanism involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

Alkylbenzenes are known to undergo oxidation at the benzylic position, which can lead to various downstream effects .

Pharmacokinetics

The compound’s molecular weight (21637) and structure suggest it may have certain lipophilic properties , which could influence its absorption and distribution.

Result of Action

The compound’s electrophilic aromatic substitution could potentially lead to changes in the structure and function of target molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Octyl-4-vinylbenzene. For instance, the compound is recommended to be stored sealed in dry conditions at 2-8°C .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-ethenyl-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h4,11-14H,2-3,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQDIVVLOCZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30583-56-3 | |

| Record name | Benzene, 1-ethenyl-4-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30583-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20591602 | |

| Record name | 1-Ethenyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octyl-4-vinylbenzene | |

CAS RN |

46745-66-8 | |

| Record name | 1-Ethenyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)

![Thieno[3,2-c]pyridin-4-amine](/img/structure/B1356683.png)

![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)